
(R)-7-(3-hydroxycyclopent-1-enyl)heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a cyclopentene ring fused with a heptanoic acid chain, making it a valuable intermediate in the synthesis of various biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves enantioselective reactions to ensure the desired chirality. One common method is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This reaction is catalyzed by rhodium and employs the WingPhos ligand, which is crucial for achieving high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid often involves large-scale enantioselective synthesis using environmentally friendly catalysts. The use of solid acid catalysts for esterification reactions is one such method, which offers improved selectivity and reduced environmental impact . Additionally, the resolution of racemic mixtures through diastereomeric salt formation and subsequent separation is another approach used in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted cyclopentene derivatives.
Wissenschaftliche Forschungsanwendungen
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals .
Wirkmechanismus
The mechanism of action of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Hydroxytetradecanoic acid: Another chiral hydroxy acid with similar structural features.
Spirocyclic oxindoles: Compounds with spirocyclic structures that exhibit similar stereochemical properties.
Uniqueness
®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific cyclopentene-heptanoic acid structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various enantioselective reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Eigenschaften
Molekularformel |
C12H20O3 |
|---|---|
Molekulargewicht |
212.28 g/mol |
IUPAC-Name |
7-[(3R)-3-hydroxycyclopenten-1-yl]heptanoic acid |
InChI |
InChI=1S/C12H20O3/c13-11-8-7-10(9-11)5-3-1-2-4-6-12(14)15/h9,11,13H,1-8H2,(H,14,15)/t11-/m1/s1 |
InChI-Schlüssel |
PUSJEQRDMRSUMT-LLVKDONJSA-N |
Isomerische SMILES |
C1CC(=C[C@@H]1O)CCCCCCC(=O)O |
Kanonische SMILES |
C1CC(=CC1O)CCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



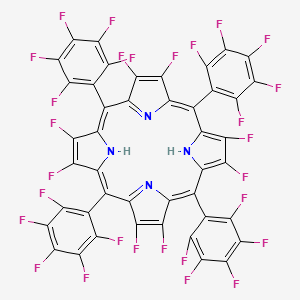
![[(2R,3R,4S,5S)-3,5,6-Tris(acetyloxy)-4-chlorooxan-2-YL]methyl acetate](/img/structure/B12324177.png)
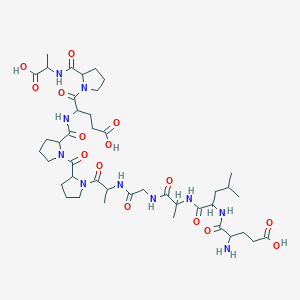
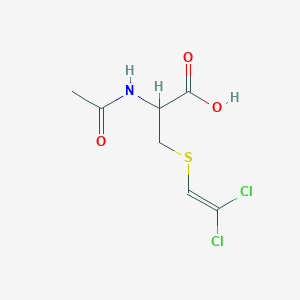
![1-[2,6-Dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethanone](/img/structure/B12324205.png)
![(9-Butyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 3-hydroxy-2-phenylpropanoate;hydrochloride](/img/structure/B12324207.png)

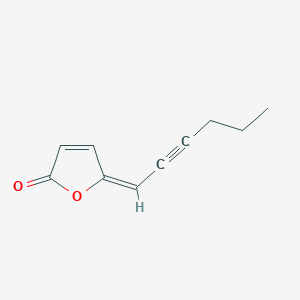
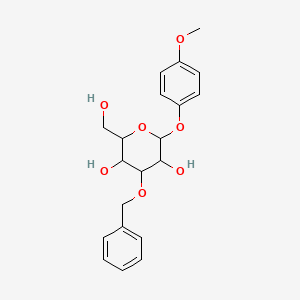
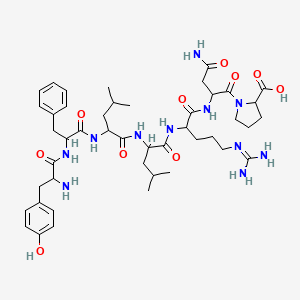
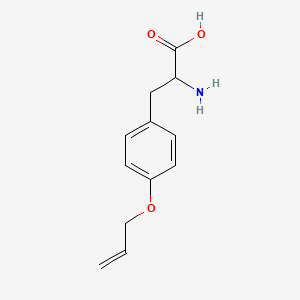
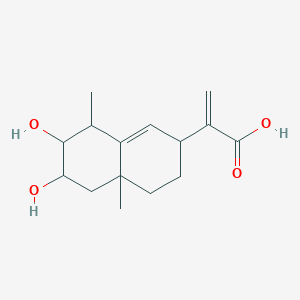
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-(2-iodoacetyl)iminocyclohexa-1,4-diene-1-carboxylic acid;dihydroiodide](/img/structure/B12324228.png)
